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molecular formula C14H13NO3 B8592376 Methyl 2-[(naphthalen-2-yl)formamido]acetate

Methyl 2-[(naphthalen-2-yl)formamido]acetate

Cat. No. B8592376
M. Wt: 243.26 g/mol
InChI Key: ARSCFFGZIRUWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217708B2

Procedure details

[(Naphthalene-2-carbonyl)amino]acetic acid methyl ester (10.03 g, 41 mmol, 1.0 eq., see step (a) above) was added to the flask followed by aqueous sodium hydroxide (1 M, 120 mL, 123 mmol, 3.0 eq.). The mixture was heated to 55° C. using an oil bath for 2 hours. The mixture was cooled to 5° C. using an ice/water bath. Concentrated hydrochloric acid (50 mL) was added very slowly to the cooled solution, ensuring that the temperature did not rise above 10° C. A dense yellow precipitate was formed. The mixture was stirred for 10 minutes and was then filtered. The yellow solid was air lo dried for 15 minutes and then dried in vacuo at 40° C. for 16 hours (8.73 g, 93%). Methanol (50 mL, 10 vols) and water (100 ml, 20 vols) were added to a portion of the sub-title compound (5.0 g, 22 mmol). The mixture was heated to 70° C. using an oil bath whilst being stirred. The solution was held at this temperature for 10 minutes, and then was allowed to cool further to 5° C. using an ice/water bath. Crystallisation began at approximately 30° C. The precipitate was collected by filtration, air dried for 15 minutes, then dried in vacuo at 40° C. for 2 hours (3.2 g, 64%). The isolated sub-title compound (3.2 g, 0.014 mol, 64%) was added to water (100 mL, 20 vols) and methanol (50 mL, 10 vols). The mixture was heated to 70° C. to dissolve the solid. The solution was allowed to cool to room temperature, crystallisation occurred on cooling. The mixture was cooled further to 2° C., and then was filtered using a sinter funnel. The solid was air dried for 10 minutes, then dried in vacuo at 40° C. for 16 hours (2.21 g, 44%).
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[CH2:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)=[O:7].[OH-].[Na+].Cl.CO>O>[CH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:16]=[CH:17][C:8]=1[C:6]([NH:5][CH2:4][C:3]([OH:18])=[O:2])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
10.03 g
Type
reactant
Smiles
COC(CNC(=O)C1=CC2=CC=CC=C2C=C1)=O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
CUSTOM
Type
CUSTOM
Details
A dense yellow precipitate was formed
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
dried for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. for 16 hours (8.73 g, 93%)
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mmol
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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